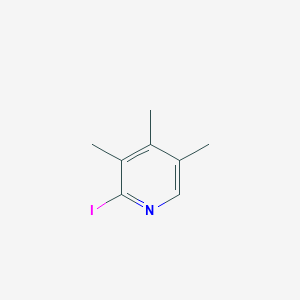
2-Iodo-3,4,5-trimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3,4,5-trimethylpyridine is an organic compound with the molecular formula C₈H₁₀IN. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are replaced by methyl groups, and the hydrogen at position 2 is replaced by an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-3,4,5-trimethylpyridine can be synthesized through various methods. One common approach involves the iodination of 3,4,5-trimethylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3,4,5-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylates under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-azido-3,4,5-trimethylpyridine or 2-cyano-3,4,5-trimethylpyridine can be formed.
Oxidation Products: Oxidation of the methyl groups can yield compounds like 3,4,5-trimethylpyridinecarboxylate.
Scientific Research Applications
2-Iodo-3,4,5-trimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-3,4,5-trimethylpyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trimethylpyridine
- 2,3,5-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Uniqueness
2-Iodo-3,4,5-trimethylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other trimethylpyridine derivatives. The iodine atom makes it a valuable intermediate for further functionalization and synthesis of complex molecules .
Properties
Molecular Formula |
C8H10IN |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
2-iodo-3,4,5-trimethylpyridine |
InChI |
InChI=1S/C8H10IN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3 |
InChI Key |
RSDZFBPRCCZPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664764.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride](/img/structure/B13664765.png)

![(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13664782.png)
![4,7-Diazaspiro[2.5]octane-6,8-dione](/img/structure/B13664792.png)
![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
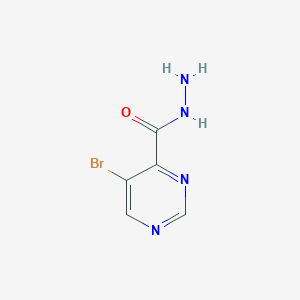
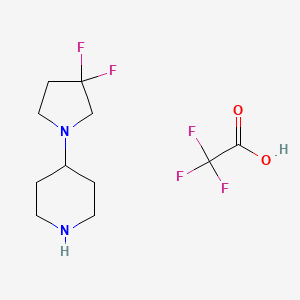
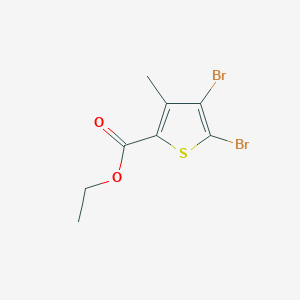
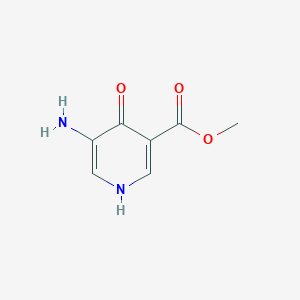
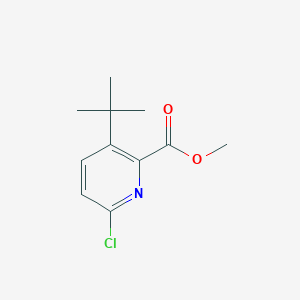
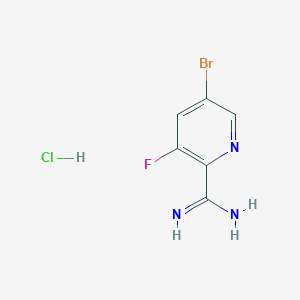
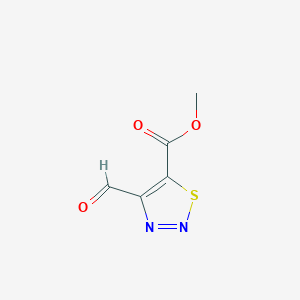
![4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13664838.png)
